molecular formula C6H10N4O B1295743 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine CAS No. 5248-39-5

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Cat. No. B1295743
CAS RN: 5248-39-5
M. Wt: 154.17 g/mol
InChI Key: MNDSUSQBIDHEJU-UHFFFAOYSA-N
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Description

The compound 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is known for its various applications in the field of organic chemistry, particularly in the synthesis of high-energy materials and pharmaceuticals. The methoxy and dimethylamino groups attached to the triazine ring influence its reactivity and physical properties, making it a compound of interest for further study and application.

Synthesis Analysis

The synthesis of related triazine compounds often involves the use of isocyanides, semicarbazones, and various acids or amines. For instance, the Ugi reaction has been employed to synthesize cyclic dipeptidyl ureas, which are a new class of pseudopeptidic triazines . Additionally, a practical method for synthesizing 4,6-dimethoxy-1,3,5-triazin-2(1H)-one has been developed using dimethylamine-functionalized silica gel, demonstrating the potential for solid-phase synthesis approaches in triazine chemistry .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be quite diverse, with different substituents leading to various crystal structures and conformations. For example, a related compound with a triazine ring exhibits a flattened boat conformation with specific puckering parameters, and the molecules arrange themselves in chains via intermolecular hydrogen bonds . Such detailed structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Triazine derivatives undergo a range of chemical reactions, including deprotonation, azide-tetrazole tautomerization, and methoxylation. The deprotonated form of a diazido-N-nitro-triazine compound in DMSO solutions can lead to the formation of energetic salts with guanidines or triazol-amines . Electro-oxidation studies have shown that triazine derivatives can undergo demethylation or methoxylation depending on the solvent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure and the nature of their substituents. Mass spectrometric studies have been conducted to understand the fragmentation patterns of N,N-dimethyl-4-methoxy-6-polynitromethyl-1,3,5-triazin-2-amines, which can provide insights into the stability and reactivity of the molecular ion . The crystal structures of intermediates in the synthesis of triazine derivatives reveal how molecular packing can affect the compound's properties .

Safety And Hazards

The safety data sheet for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine indicates that it is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-8-5(7-2)10-6(9-4)11-3/h1-3H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSUSQBIDHEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073345
Record name 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

CAS RN

5248-39-5
Record name 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
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Record name 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl-
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Record name 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl-
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Record name 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
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Record name 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-ylamine
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Record name 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl
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Synthesis routes and methods I

Procedure details

5000 g of a 40% by weight strength methanolic solution of 2,4-dimethoxy-6-methyl-1,3,5-triazine are initially charged and then, at from 5 to 10° C., admixed with a 40% by weight strength aqueous methylamine solution to neutralize the acetic acid, establishing a pH of from 7.2 to 7.5 (glass electrode). At from 13 to 15° C., 1500 g of a 40% by weight strength aqueous methylamine solution are then introduced over a period of 8 hours. After the addition of the methylamine solution has ended, stirring is continued at 14° C. for another 4 hours and then with water-cooling for 12 hours. The reaction product is subsequently filtered off with suction using a nutsch filter and washed with 5×900 ml of a 2% by weight strength methylamine solution and finally with 4×900 ml of water. The yield of 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine, based on the dried product, is 1850 g (yield: about 93%).
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Synthesis routes and methods II

Procedure details

reacting the 2,4-dichloro-6-methyl-1,3,5-triazine with sodium methoxide and monomethylamine to form 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
G Chen, S Liu, J Zhu, R Xu - Journal of Chemical & Engineering …, 2021 - ACS Publications
2-Methyl-4-methylamino-6-methoxy-1,3,5-triazine is an important intermediate of tribenuron-methyl with poor aqueous solubility. In this study, we have considered five pure solvents as …
Number of citations: 0 pubs.acs.org
SC Chen, MY He, H Zhu, Q Chen - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
In the title compound, C13H12F3N5O2, intramolecular N—H⋯F, N—H⋯N, C—H⋯O and C—H⋯N hydrogen bonds, and π–π stacking interactions generate a columnar structure along …
Number of citations: 1 scripts.iucr.org
M Homayoonzadeh, K Talebi, E Torabi… - Journal of Stored …, 2022 - Elsevier
Natural products derived from plant materials, such as wood vinegar (pyroligneous acid; PA), have shown toxicity to insects in previous studies; however, the impact of this substance on …
Number of citations: 4 www.sciencedirect.com
Q Lei, J Zhong, SF Chen, S Wu, Y Huang, P Guo… - Environmental …, 2023 - Elsevier
Sulfonylurea herbicides have been widely used worldwide and play a significant role in modern agricultural production. However, these herbicides have adverse biological effects that …
Number of citations: 1 www.sciencedirect.com
EFSA Panel on Plant Protection Products and … - EFSA …, 2020 - Wiley Online Library
The Panel received a mandate from the European Commission to assess the genotoxic potential of triazine amine based on available information submitted by the applicants. Available …
Number of citations: 5 efsa.onlinelibrary.wiley.com
M Hijosa-Valsero, E Bécares… - Science of the Total …, 2016 - Elsevier
The possible effect of land uses and human-related geographic patterns (presence of roads and urban settlements) on chemical pollution was evaluated in the waters and sediments of …
Number of citations: 84 www.sciencedirect.com
L Carles, M Joly, F Bonnemoy, M Leremboure… - Journal of Hazardous …, 2017 - Elsevier
Nicosulfuron is a selective herbicide belonging to the sulfonylurea family, commonly used on maize culture. A bacterial strain SG-1 was isolated from an agricultural soil previously …
Number of citations: 51 www.sciencedirect.com
European Food Safety Authority (EFSA) - 2018 - Wiley Online Library
The European Food Safety Authority (EFSA) was asked by the European Commission to provide scientific assistance with respect to the risk assessment for an active substance in light …
Number of citations: 0 efsa.onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at …
Number of citations: 1 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2017 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, Sweden, and co‐rapporteur …
Number of citations: 4 efsa.onlinelibrary.wiley.com

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